

LMP744: A Technical Guide to a Novel Indenoisoguinoline Topoisomerase I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LMP744 hydrochloride	
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This document provides an in-depth technical overview of LMP744 (NSC 706744), a novel indenoisoquinoline compound with potent anticancer activity. It covers the discovery rationale, a representative synthesis protocol, its dual mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental protocols for its characterization.

Discovery and Development

The indenoisoquinolines are a class of non-camptothecin topoisomerase I (TOP1) inhibitors designed to overcome the clinical limitations of camptothecin-based drugs like irinotecan and topotecan.[1] These limitations include the chemical instability of their α -hydroxy-lactone E-ring, susceptibility to drug efflux by ABC transporters, and significant side effects such as severe diarrhea.[1][2] The indenoisoquinoline scaffold is more chemically stable, forms less reversible TOP1 cleavage complexes (TOP1cc), and is not a substrate for major drug efflux pumps.[2][3]

A drug discovery effort that produced over 700 indenoisoquinoline analogues led to the selection of LMP400 (indotecan), LMP776 (indimitecan), and LMP744 for further development based on their favorable activity and pharmacological properties.[4] While initially less active than LMP400 and LMP776 in some murine xenograft models, LMP744 proved to be the most efficacious in a comparative oncology trial in canines with naturally occurring lymphoma.[3][5] This potent activity was attributed to outstanding tumor accumulation and retention, which prompted its advancement into Phase I human clinical trials for relapsed solid tumors and lymphomas (NCT03030417).[4][5][6]



Synthesis of LMP744

The synthesis of the indenoisoquinoline core generally relies on the condensation of an appropriate indenobenzopyran (or a related intermediate) with a primary amine, which provides the aminoalkyl side chain crucial for potent TOP1 inhibitory activity.[7] While the exact, proprietary synthesis protocol for LMP744 is not publicly detailed, a representative synthesis can be constructed based on published methodologies for structurally related compounds.[7]

Representative Synthetic Protocol

The synthesis involves the reaction of a key intermediate, a substituted benzo[d]indeno[1,2-b]pyran-5,11-dione, with 3-(2-hydroxyethylamino)propylamine. This is a multi-step process starting from simpler precursors.

Step 1: Formation of the Indenoisoguinoline Core

- A solution of the appropriate benzo[d]indeno[1,2-b]pyran-5,11-dione intermediate (1.0 equivalent) in a suitable solvent such as ethanol or a DMF/toluene mixture is prepared.
- 3-(2-Hydroxyethylamino)propylamine (1.2-1.5 equivalents) is added to the solution.
- The reaction mixture is heated to reflux for 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient of dichloromethane/methanol as the eluent to yield the final product, LMP744.
- The product structure is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action

LMP744 exerts its anticancer effects through a dual mechanism, primarily acting as a TOP1 poison and additionally inhibiting the c-Myc oncogene.



Topoisomerase I Inhibition

Like camptothecins, LMP744 is a TOP1 inhibitor, but it functions as a non-competitive poison. Its planar indenoisoquinoline core intercalates into the DNA at the site of the TOP1-mediated single-strand break.[8] It then stabilizes the covalent TOP1-DNA cleavage complex (TOP1cc). [8] This action prevents the TOP1-mediated re-ligation of the DNA strand. The persistence of these TOP1cc's leads to collisions with the DNA replication machinery, converting single-strand breaks into irreversible, lethal double-strand breaks (DSBs).[8] The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[8]

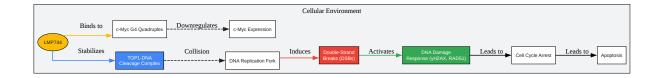
c-Myc Oncogene Inhibition

In addition to its action on TOP1, LMP744 and the related compound LMP400 have been identified as potent inhibitors of the c-Myc oncogene. This is achieved through strong, selective binding to the G4 quadruplex structure in the promoter region of the c-Myc gene, which downregulates its expression. This dual-targeting mechanism provides a unique advantage against cancers driven by both TOP1 activity and c-Myc overexpression.

Key Molecular Determinants of Response

Preclinical studies have shown that the expression of Schlafen 11 (SLFN11), a protein that promotes cell death in response to replicative stress, is a dominant determinant of cellular sensitivity to LMP744 and other indenoisoquinolines.[1] Cells with high SLFN11 expression are significantly more sensitive to the drug.[1]

Signaling Pathway Diagram





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Caption: Mechanism of action for LMP744.

Data Presentation

Table 1: Preclinical Activity of LMP744

The following table summarizes the in vitro cytotoxicity of LMP744. The GI50 is the concentration required to inhibit cell growth by 50%.

Cell Line	Cancer Type	GI50 (μM)	Data Source
HOP-62	Lung, Non-Small Cell	0.02	[9]
NCI-60 Panel (MGM)	Various	15.5	[10]
CCRF-CEM	Leukemia, Acute Lymphoblastic	Sensitive	[1][10]
CEM/C2 (CPT- Resistant)	Leukemia, Acute Lymphoblastic	0.1	[10]
HCT-116	Colon	Sensitive	[2]

MGM: Mean Graph Midpoint from the NCI-60 cell line screen.

Table 2: Phase I Clinical Trial Data (NCT03030417)

This table summarizes key findings from the Phase I study of LMP744 in adults with relapsed solid tumors and lymphomas.[3]



Parameter	Value	
Dosing Schedule	Intravenous, daily on days 1-5 of a 28-day cycle	
Maximum Tolerated Dose (MTD)	190 mg/m²/day	
Dose-Limiting Toxicities (DLTs)	Grade 3 Hypokalemia, Anemia, Weight Loss	
Pharmacokinetics (at MTD)		
Half-life (t½)	~30 hours	
Clearance	~90 L/h	
Central Volume (Vc)	~200 L	
Peripheral Volume (Vp)	~2500 L	
Efficacy (n=24 evaluable)		
Partial Response (PR)	1 patient (Small Cell Lung Cancer)	
Stable Disease (SD)	17 patients	
Progressive Disease (PD)	6 patients	

Experimental ProtocolsProtocol 1: Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.[11][12]

Materials:

- Purified recombinant human TOP1.
- Supercoiled plasmid DNA (e.g., pHOT1 or pBR322).
- TOP1 Reaction Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).
- LMP744 stock solution in DMSO.



- Stop Solution (1% SDS, 10 mM EDTA, 0.25 mg/mL Proteinase K).
- Agarose gel (1%), Ethidium Bromide, TAE buffer.

Procedure:

- Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 200-500 ng of supercoiled plasmid DNA and TOP1 Reaction Buffer.
- Add serial dilutions of LMP744 (or vehicle control, DMSO) to the tubes.
- Initiate the reaction by adding a sufficient amount of human TOP1 (e.g., 1-2 units) to achieve partial relaxation of the DNA in the control sample. The final reaction volume is typically 20 μL.
- Incubate the reaction at 37°C for 30 minutes.
- Terminate the reaction by adding Stop Solution and incubate at 50°C for another 30 minutes to digest the protein.
- Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.
- Perform electrophoresis in TAE buffer at a constant voltage (e.g., 80-100 V) until the DNA forms are well separated.
- Visualize the DNA bands under UV light. Inhibition of TOP1 relaxation activity by LMP744 is
 observed as a dose-dependent increase in the amount of supercoiled DNA (Form I) and a
 decrease in relaxed DNA (Form II). The trapping of the cleavage complex can be seen as an
 increase in nicked, open-circular DNA (Form III).

Protocol 2: Cell Viability / Cytotoxicity Assay (MTT/SRB-based)

This protocol determines the concentration of LMP744 that inhibits cell growth by 50% (GI50/IC50).[9][13]



Materials:

- Cancer cell lines of interest.
- Complete cell culture medium.
- 96-well plates.
- LMP744 stock solution in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution.
- Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT; 10 mM Tris base for SRB).

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
- Prepare serial dilutions of LMP744 in complete medium.
- Remove the medium from the wells and add 100 μL of the LMP744 dilutions. Include vehicle control (DMSO) and blank (medium only) wells.
- Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C and 5% CO₂.
- For an MTT assay, add 10-20 μ L of MTT solution to each well and incubate for 3-4 hours. Then, remove the medium and add 100 μ L of solubilization buffer to dissolve the formazan crystals.
- For an SRB assay, fix the cells with trichloroacetic acid (TCA), wash, and stain with SRB solution. Then, wash away unbound dye and solubilize the bound dye with Tris base.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.



 Calculate the percentage of cell viability relative to the vehicle control and plot a doseresponse curve to determine the GI50/IC50 value.

Protocol 3: yH2AX Immunofluorescence for DNA Damage

This assay visualizes the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX.[14][15][16]

Materials:

- Cells grown on glass coverslips in a multi-well plate.
- LMP744 solution.
- Fixative: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
- Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g., JBW301 clone).
- Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488).
- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
- · Mounting Medium.

Procedure:

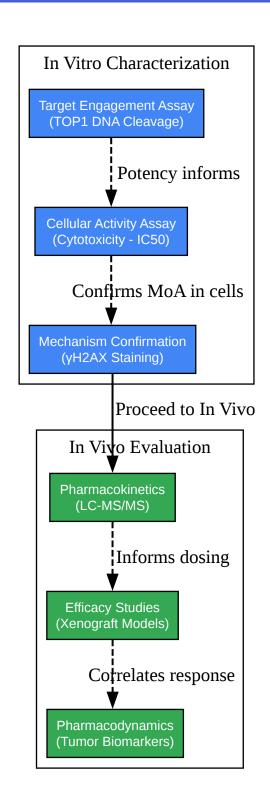
- Treat cells with LMP744 (e.g., 1 μM) for a specified time (e.g., 1-6 hours).
- · Wash the cells twice with ice-cold PBS.
- Fix the cells with 4% PFA for 10-15 minutes at room temperature.



- · Wash three times with PBS.
- Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
- · Wash three times with PBS.
- Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
- Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer, e.g., 1:500) overnight at 4°C in a humidified chamber.
- · Wash three times with PBS.
- Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1
 hour at room temperature, protected from light.
- · Wash three times with PBS.
- Counterstain nuclei with DAPI for 5 minutes.
- Mount the coverslips onto glass slides using mounting medium.
- Visualize the slides using a fluorescence microscope. yH2AX will appear as distinct fluorescent foci within the nucleus, which can be quantified using image analysis software.

Experimental Workflow Diagram





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Caption: General workflow for LMP744 evaluation.



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 To cite this document: BenchChem. [LMP744: A Technical Guide to a Novel Indenoisoquinoline Topoisomerase I Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674972#indenoisoquinoline-lmp744-discovery-and-synthesis]

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